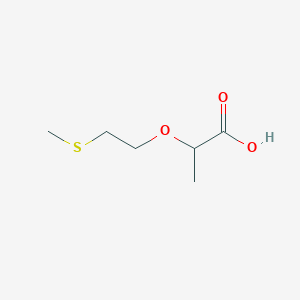
2-Chloro-4-(2-chloropyridin-3-yl)pyrimidine
Übersicht
Beschreibung
2-Chloro-4-(2-chloropyridin-3-yl)pyrimidine is a heterocyclic compound that features both pyrimidine and pyridine rings, each substituted with a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-chloropyridin-3-yl)pyrimidine typically involves the reaction of 2-chloropyridine with 4-chloropyrimidine under specific conditions. One common method includes the use of organolithium reagents, which facilitate the nucleophilic substitution reactions necessary to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-(2-chloropyridin-3-yl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This is a common reaction for halogenated pyrimidines and pyridines, where the chlorine atoms can be replaced by other nucleophiles.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the compound with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Organolithium Reagents: Used for nucleophilic substitution reactions.
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while Suzuki-Miyaura coupling can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(2-chloropyridin-3-yl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-(2-chloropyridin-3-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atoms enhance the compound’s ability to form strong interactions with these targets, thereby modulating their activity. This makes the compound useful in the development of enzyme inhibitors and receptor modulators .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloropyridine: A simpler compound with similar reactivity but fewer applications.
4-Chloropyrimidine: Another related compound that serves as a precursor in the synthesis of 2-Chloro-4-(2-chloropyridin-3-yl)pyrimidine.
Uniqueness
This compound is unique due to its dual-ring structure, which provides a versatile platform for chemical modifications. This dual functionality allows for a broader range of applications compared to its simpler counterparts .
Eigenschaften
IUPAC Name |
2-chloro-4-(2-chloropyridin-3-yl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3/c10-8-6(2-1-4-12-8)7-3-5-13-9(11)14-7/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJAVBGWTHGSQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C2=NC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Butan-2-yl)[(2,6-dichlorophenyl)methyl]amine](/img/structure/B3161406.png)
amine](/img/structure/B3161409.png)

![{[2-(Benzyloxy)phenyl]methyl}(propyl)amine](/img/structure/B3161435.png)
![{[4-(Benzyloxy)phenyl]methyl}(propyl)amine](/img/structure/B3161439.png)
![{[3-(Benzyloxy)phenyl]methyl}(propyl)amine](/img/structure/B3161441.png)


![4-Bromothieno[2,3-c]pyridine-2-carbonitrile](/img/structure/B3161477.png)





